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Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Lazabemide
Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The

following sections outline the primary synthetic pathways, experimental protocols, and

quantitative data to support research and development efforts in medicinal chemistry and drug

discovery.

Core Synthesis Pathways
Lazabemide Hydrochloride, chemically known as N-(2-aminoethyl)-5-chloro-2-

pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first

and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-

carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-

2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which

more detailed procedural information is available.

Pathway 1: Amide Coupling of 5-Chloropyridine-2-
carboxylic Acid
This synthetic route involves three key steps:

Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected

ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is
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often facilitated by a coupling agent to activate the carboxylic acid.

Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the

ethylenediamine moiety to yield the free amine.

Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to

produce the stable hydrochloride salt.

Experimental Protocols and Data
The following tables and protocols provide detailed information for the synthesis of

Lazabemide Hydrochloride via the amide coupling pathway.

Table 1: Materials and Reagents
Reagent CAS Number

Molecular Weight (
g/mol )

Notes

5-Chloropyridine-2-

carboxylic acid
86874-63-9 157.56 Starting material

N-(tert-

butoxycarbonyl)ethyle

nediamine

57260-71-6 160.22 Protected amine

1,1'-

Carbonyldiimidazole

(CDI)

530-62-1 162.15 Coupling agent

Tetrahydrofuran (THF) 109-99-9 72.11
Anhydrous, as

reaction solvent

Trifluoroacetic acid

(TFA)
76-05-1 114.02 Deprotection reagent

Dichloromethane

(DCM)
75-09-2 84.93

Anhydrous, as

reaction solvent

Ethanolic HCl
64-17-5 (EtOH) /

7647-01-0 (HCl)
-

For hydrochloride salt

formation
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Step 1: Synthesis of N-[2-(tert-
butoxycarbonylamino)ethyl]-5-chloropyridine-2-
carboxamide (Intermediate III)
Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-

butyl ester (II) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran

(THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III).[1]

Experimental Protocol:

To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-

carbonyldiimidazole (CDI) in a 1:1 molar ratio.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the

acylimidazolide intermediate.

Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically in a 1:1

molar ratio with the starting acid.

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to obtain the pure

intermediate (III).

Quantitative Data:
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Parameter Value

Reaction Temperature Reflux (approx. 66 °C for THF)

Reaction Time 12 - 24 hours

Solvent Anhydrous Tetrahydrofuran (THF)

Coupling Agent 1,1'-Carbonyldiimidazole (CDI)

Purification Method Silica Gel Column Chromatography

Expected Yield Information not available in search results

Step 2: Synthesis of Lazabemide (Free Base)
Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (III) is removed by

hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).

Experimental Protocol:

Dissolve the purified intermediate (III) in anhydrous dichloromethane (DCM).

Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically

a 10-20 fold excess is used.

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by

TLC.

After completion, cool the mixture and carefully neutralize the excess TFA with a suitable

base (e.g., saturated sodium bicarbonate solution).

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the Lazabemide free base.

Quantitative Data:
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Parameter Value

Reaction Temperature Reflux (approx. 40 °C for DCM)

Reaction Time 2 - 4 hours

Solvent Anhydrous Dichloromethane (DCM)

Deprotection Reagent Trifluoroacetic acid (TFA)

Purification Method Extraction and solvent removal

Expected Yield Information not available in search results

Step 3: Synthesis of Lazabemide Hydrochloride
Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the

hydrochloride salt.

Experimental Protocol:

Dissolve the Lazabemide free base in ethanol.

Cool the solution in an ice bath.

Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution

becomes acidic.

The Lazabemide Hydrochloride will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:
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Parameter Value

Reaction Temperature 0 °C to room temperature

Solvent Ethanol

Reagent Ethanolic Hydrochloric Acid

Purification Method Precipitation and filtration

Expected Yield Information not available in search results

Visualized Synthesis Pathway
The following diagram illustrates the chemical synthesis workflow for Lazabemide
Hydrochloride.

5-Chloropyridine-2-carboxylic acid (I)

N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III)

N-(Boc)-ethylenediamine (II)

Lazabemide (Free Base)

Step 2:
Deprotection Lazabemide Hydrochloride

Step 3:
Salt Formation

CDI, THF
Reflux

TFA, DCM
Reflux

Ethanolic HCl
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Caption: Synthesis pathway of Lazabemide Hydrochloride.

Alternative Synthesis Route
An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with

ethylenediamine. While less detailed information is available for this specific pathway, it

represents another potential avenue for the production of Lazabemide. Further investigation

into patents and medicinal chemistry literature may provide more detailed experimental

protocols for this route.

Conclusion
This technical guide provides a comprehensive overview of a primary synthesis pathway for

Lazabemide Hydrochloride, including detailed, albeit generalized, experimental protocols and

a visual representation of the workflow. The provided information is intended to serve as a

foundational resource for researchers and professionals in the field of drug development. It is

important to note that specific reaction conditions, such as precise molar ratios, temperatures,

and reaction times, may require optimization for specific laboratory settings and scales. Further

consultation of primary literature, including patents and peer-reviewed journals, is

recommended for the most detailed and up-to-date synthetic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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